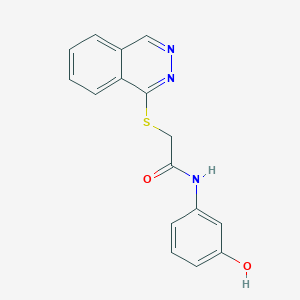
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as NHP-SPA, is a small molecule that has been studied for its potential therapeutic applications. NHP-SPA has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral effects. It has been shown to be an effective inhibitor of several enzymes involved in the metabolism of drugs, and has been studied for its potential use as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for a variety of scientific research applications. It has been used as a substrate in enzyme assays, as an inhibitor of several enzymes involved in drug metabolism, and as an inhibitor of certain bacterial enzymes. It has also been studied for its potential therapeutic applications, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral effects.
Wirkmechanismus
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is believed to act as an inhibitor of several enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, it has been found to inhibit the activity of several bacterial enzymes, including those involved in the synthesis of the antibiotic vancomycin.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain cancer cells. In addition, it has been found to inhibit the activity of certain viral enzymes, including those responsible for the replication of the HIV virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. In addition, it is non-toxic and has a low cost. However, it is not as effective as some other compounds for inhibiting certain enzymes, and its effects on certain cellular targets are not well understood.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide. It could be further studied for its potential therapeutic applications, including its effects on inflammation, oxidative stress, and cancer. In addition, it could be studied for its potential use as a drug delivery system, and its ability to inhibit the activity of certain viral enzymes. Finally, its effects on other cellular targets, such as the synthesis of certain antibiotics, could be further studied.
Synthesemethoden
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of phthalimide with hydrazine hydrate in aqueous solution. The reaction yields a mixture of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide and its isomer, N-(3-hydroxyphenyl)-2-(phthalazin-1-yl)acetamide. The isomer can be separated from the N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide using column chromatography.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2-phthalazin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-13-6-3-5-12(8-13)18-15(21)10-22-16-14-7-2-1-4-11(14)9-17-19-16/h1-9,20H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZQXXOECNJSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49716646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)
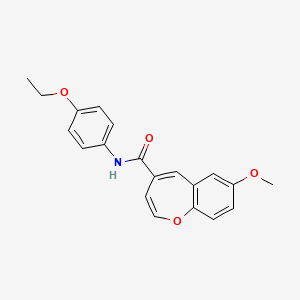
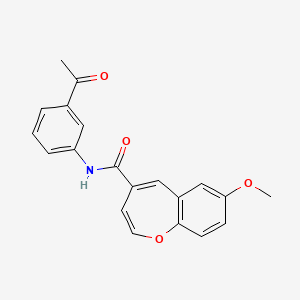
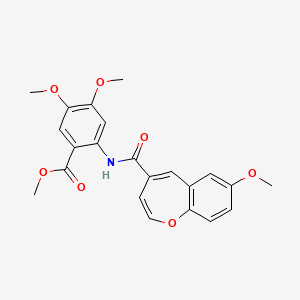
![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)
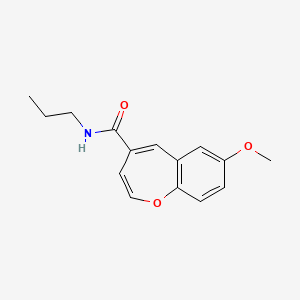
![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)
![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)
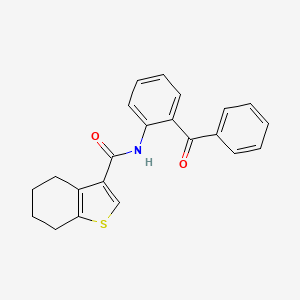
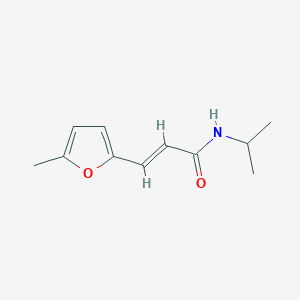
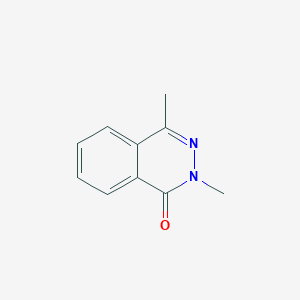
![N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422412.png)

![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)